3-Azabicyclo[4.1.0]heptane-2-carboxylic acid is a bicyclic compound characterized by its unique structural framework, which includes a nitrogen atom integrated into a bicyclic system. This compound is notable for its potential applications in medicinal chemistry and as a scaffold for drug development. The molecular formula of 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid is with a molecular weight of approximately 141.17 g/mol.
3-Azabicyclo[4.1.0]heptane-2-carboxylic acid is classified as an amino acid derivative and falls under the broader category of bicyclic compounds. Its structural features make it a subject of interest in organic synthesis and medicinal chemistry.
The synthesis of 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid can be achieved through several methodologies, including:
One promising method involves the use of asymmetric catalysis to facilitate the formation of the bicyclic structure from simpler starting materials under mild conditions. This approach not only simplifies the synthetic pathway but also improves enantioselectivity, which is crucial for biological activity .
The structure of 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid features a seven-membered ring with one nitrogen atom incorporated into the ring system, contributing to its bicyclic nature. The carboxylic acid functional group at position two enhances its reactivity and potential interactions with biological targets.
3-Azabicyclo[4.1.0]heptane-2-carboxylic acid can participate in various chemical reactions, including:
These reactions are often facilitated by specific catalysts or reagents that promote the desired transformation while maintaining the integrity of the bicyclic structure.
The mechanism of action for compounds like 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding or coordinate with metal ions, influencing biological pathways.
Research indicates that such compounds may exhibit activity against specific biological targets due to their structural characteristics, making them valuable in drug discovery efforts.
Relevant data regarding these properties can be found in supplier catalogs and scientific literature that detail experimental observations.
3-Azabicyclo[4.1.0]heptane-2-carboxylic acid has several applications:
3-Azabicyclo[4.1.0]heptane-2-carboxylic acid represents a specialized class of bridged bicyclic amino acids characterized by the fusion of a cyclopropane ring with a piperidine system, positioning the carboxylic acid functionality at a stereochemically defined bridgehead carbon. This scaffold serves as a rigid structural motif in medicinal chemistry and peptide engineering due to its restricted conformational flexibility. Unlike monocyclic amino acids, its bicyclic architecture enforces distinct three-dimensional orientations that mimic bioactive conformations, making it invaluable for studying structure-activity relationships in drug design [1] [5]. The presence of both basic (tertiary amine) and acidic (carboxyl) functional groups within this compact framework further enhances its utility as a zwitterionic building block for synthesizing biologically active molecules [2] .
The strategic incorporation of conformational constraints into amino acid scaffolds emerged as a pivotal approach in late 20th-century drug design, driven by the need to improve target selectivity and metabolic stability. Early bicyclic analogues focused on larger ring systems (e.g., decahydroquinoline derivatives), but synthetic challenges limited accessibility. The 1990s witnessed breakthroughs in intramolecular cyclopropanation techniques, enabling efficient construction of strained systems like 3-azabicyclo[4.1.0]heptane. A landmark development occurred when researchers recognized that cyclopropane fusion onto nipecotic acid (a known GABA uptake inhibitor template) could yield novel β-amino acids with enhanced binding properties [5]. This innovation aligned with broader efforts to rigidify neuropharmacologically active compounds, particularly those targeting monoamine transporters (dopamine, serotonin, norepinephrine) [3].
Table 1: Historical Milestones in Bicyclic Amino Acid Development
Time Period | Key Advancement | Impact on 3-Azabicyclo[4.1.0]heptane Chemistry |
---|---|---|
1970s-1980s | Samarium/mercury amalgam-mediated cyclopropanations | Enabled initial syntheses of azabicycloheptane precursors |
1990s | Asymmetric cyclopropanation catalysts developed | Facilitated enantioselective routes to chiral scaffolds |
Early 2000s | Structural studies of GABA uptake inhibitors | Identified bicyclic constraints for neurotransmitter targets |
2010-Present | Ring-closing metathesis & CH activation methodologies | Improved synthetic efficiency and stereocontrol [5] |
Patent literature from 2010 (WO2010133569A1) specifically highlighted azabicyclo[4.1.0]heptane derivatives as potent neurotransmitter reuptake inhibitors, validating their therapeutic relevance. This patent documented synthetic routes to derivatives bearing aromatic substituents (e.g., 3,4-dichlorophenyl groups), demonstrating significant activity in anxiety and depression models [3]. Concurrently, methodological advances published in Tetrahedron (2010) demonstrated optimized routes to the carboxylic acid variant using arecoline cyclopropanation followed by oxidative transformations, establishing reproducible gram-scale synthesis [5]. These developments cemented 3-azabicyclo[4.1.0]heptane-2-carboxylic acid as a strategically valuable scaffold for lead optimization programs.
The core structure features a bridgehead nitrogen atom (position 3) and a carboxylic acid group (position 2) connected through a bicyclic skeleton that imposes severe torsional restrictions. X-ray crystallographic analyses confirm that the cyclopropane ring fusion creates a characteristic bent geometry with defined puckering angles in the piperidine moiety. This distortion critically influences the spatial orientation of the carboxylic acid relative to the nitrogen lone pair . Key structural attributes include:
Table 2: Key Structural Parameters of 3-Azabicyclo[4.1.0]heptane-2-carboxylic Acid
Parameter | Value/Range | Method of Determination | Functional Significance |
---|---|---|---|
Bridgehead N-C2 Distance | 1.47–1.49 Å | X-ray Crystallography | Influences H-bonding capacity |
C1-C2-C(O)OH Angle | 110.5–112.3° | Computational Modeling | Affects isosterism with natural amino acids |
Ring Puckering Amplitude | 38–42° (cis) / 45–48° (trans) | NMR & Molecular Mechanics | Determines scaffold rigidity |
Dihedral Angle (N-C2-C1-C6) | 15–18° | Conformational Analysis [5] | Preorganizes for receptor binding |
The zwitterionic character of this compound is pronounced in physiological environments. The protonated nitrogen (pKa ~10.5) and deprotonated carboxylate (pKa ~3.2) create a strong intramolecular electrostatic interaction that further stabilizes a compact conformation. This feature is exploited in membrane transporter inhibition, where the zwitterion mimics natural substrates like GABA or proline [3] .
3-Azabicyclo[4.1.0]heptane-2-carboxylic acid serves as a superior proline isostere due to its enforced ring geometry. While proline allows limited endo/exo puckering interconversion, the bicyclic scaffold completely locks the ring pucker, eliminating conformational ambiguity. This constraint stabilizes specific peptide secondary structures:
Table 3: Synthetic Routes to 3-Azabicyclo[4.1.0]heptane-2-carboxylic Acid Derivatives
Method | Starting Material | Key Steps | Yield | Stereoselectivity |
---|---|---|---|---|
Samarium/Hg Amalgam | 3-Hydroxymethyl tetrahydropyridine | Cyclopropanation w/ CH₂I₂; Jones oxidation | 22–35% | Moderate (cis:trans ≈ 3:1) |
Arecoline Cyclopropanation | Arecoline derivatives | Rh₂(OAc)₄-catalyzed CH insertion; Hydrolysis | 41–68% | High (cis >95%) [5] |
Epoxide Ring Opening | Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | Hydrogenation; Acid hydrolysis | 54% | Stereospecific [7] |
Enantioselective Catalysis | Pyridine Derivatives | Iridium-catalyzed asymmetric hydrogenation | 76–85% | >99% ee (trans-isomer) |
Applications extend beyond peptide engineering into bioactive molecule design: Glycine transporter inhibitors incorporating this scaffold show 15-fold enhanced affinity due to preorganized topology complementary to the binding pocket. Similarly, cyclic peptide-based kinase inhibitors benefit from the scaffold’s ability to position hydrophobic substituents (e.g., 3,4-dichlorophenyl groups) optimally for ATP-site binding, as demonstrated in patent WO2010133569A1 [3]. The carboxylic acid group enables versatile derivatization into amides and esters for prodrug strategies, while the nitrogen accommodates acyl or sulfonyl groups to modulate pharmacokinetic properties [2] .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3